Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, also known as dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate, is a coordination complex containing platinum(II) as the central metal ion. It is synthesized by reacting potassium chloroplatinate(II) with terpyridine in aqueous hydrochloric acid []. The resulting product is characterized using various techniques like elemental analysis, infrared spectroscopy, and X-ray crystallography to confirm its composition and structure [].
Research suggests that Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate may have potential applications in various scientific fields, including:
Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate, also known as Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, is a coordination compound that features platinum as the central metal atom coordinated to a bidentate ligand, 2,6-dipyridin-2-ylpyridine. The compound is characterized by its complex structure, which includes two chloride ions and a dihydrate form. Its molecular formula is , with a molecular weight of approximately 535.29 g/mol .
The compound exhibits significant biological activity primarily through its interaction with DNA. Its mechanism of action involves intercalation between DNA base pairs, which disrupts normal replication and transcription processes. This results in the inhibition of cell division and protein synthesis, ultimately leading to cell death. Such properties make it a candidate for further studies in cancer treatment and other therapeutic applications .
The synthesis of dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate typically involves the reaction of platinum(II) chloride with 2,6-dipyridin-2-ylpyridine in an appropriate solvent. The reaction conditions generally require heating and stirring to ensure complete complexation. This method allows for the formation of the desired coordination complex with high purity .
Studies have shown that dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate interacts with calf thymus DNA (ct-DNA), modifying its UV-Vis absorption characteristics. This interaction can retard the mobility of supercoiled plasmid DNA during gel electrophoresis, indicating its potential effects on DNA structure and function. Furthermore, it competes with other intercalating agents like ethidium bromide for binding sites on DNA .
Several compounds exhibit similar structural or functional characteristics to dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dichloroplatinum(II) chloride | Coordination complex | Simple coordination without bidentate ligands |
Cisplatin | Platinum-based antitumor drug | Contains amine ligands instead of pyridine |
Chloro(1,10-phenanthroline)platinum(II) chloride | Coordination complex | Different ligand structure (phenanthroline) |
Dichloro(ethylenediamine)platinum(II) | Coordination complex | Uses ethylenediamine as a bidentate ligand |
Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate's unique bidentate ligand structure allows it to exhibit distinct biological activities compared to these similar compounds while maintaining platinum's characteristic properties in coordination chemistry .
Irritant